molecular formula C10H9F2N3O B2464626 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol CAS No. 2309460-76-0

6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol

Cat. No.: B2464626
CAS No.: 2309460-76-0
M. Wt: 225.199
InChI Key: LHWFJPCRKFEHMK-UHFFFAOYSA-N
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Description

6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol typically involves the condensation of a pyrazole derivative with a fluorinated pyridine precursor. One common method includes the reaction of 1,1-difluoro-2-pyrazole with 3-hydroxypyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-one, while reduction may produce 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-amine.

Scientific Research Applications

6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position.

    6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-4-ol: Another positional isomer with the hydroxyl group at the 4-position.

    6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyrimidin-3-ol: A compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(1,1-difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-10(12,7-15-5-1-4-14-15)9-3-2-8(16)6-13-9/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWFJPCRKFEHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C2=NC=C(C=C2)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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